N-(3-acetylphenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide
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Overview
Description
N-(3-acetylphenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a tetrazole ring, which is a five-membered ring containing four nitrogen atoms, and a trifluoromethyl group, which imparts significant chemical stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile compound with sodium azide under acidic conditions to form the tetrazole ring.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Coupling Reactions: The final step involves coupling the tetrazole ring with the acetylphenyl group through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(3-acetylphenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to interact with enzymes and receptors in a similar manner. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- N-(3-acetylphenyl)-4-(trifluoromethyl)phenylcarbothioamide
- N-(3-acetylphenyl)-3-(trifluoromethyl)benzenesulfonamide
Uniqueness
N-(3-acetylphenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide is unique due to the presence of both the tetrazole ring and the trifluoromethyl group, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.
Biological Activity
N-(3-acetylphenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides an overview of its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C₁₈H₁₆F₃N₅O
- Molecular Weight : 375.30 g/mol
- CAS Number : 1396675-65-2
Synthesis
The synthesis of this compound typically involves a multi-step process including the formation of the tetrazole ring through cyclization reactions. The compound can be synthesized using methods such as Ugi reactions or microwave-assisted synthesis, which enhance yield and purity.
Anticancer Activity
Recent studies have explored the anticancer properties of tetrazole derivatives, including this compound. The compound has shown promising activity against various cancer cell lines.
- IC50 Values : The compound demonstrated IC50 values in the low micromolar range, indicating effective cytotoxicity against cancer cells. For instance, related tetrazole compounds have been reported with IC50 values as low as 1.61 µg/mL against specific cancer cell lines .
Antimalarial Activity
In addition to its anticancer effects, this compound class has been evaluated for antimalarial activity. A study on tetrazole-based compounds revealed that certain derivatives exhibited potent activity against Plasmodium falciparum, with mechanisms potentially involving inhibition of hemozoin formation . This suggests that this compound may also possess similar antimalarial properties.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the phenyl rings and the tetrazole moiety significantly influence biological activity. Key findings include:
- Substituents : The presence of electron-withdrawing groups (like trifluoromethyl) on the phenyl rings enhances cytotoxicity.
- Ring Structure : The tetrazole ring is critical for maintaining activity, with variations leading to differing levels of potency against cancer cells and malaria parasites .
Case Studies
- Anticancer Studies : In a comparative study involving various tetrazole derivatives, this compound was found to be equipotent with established chemotherapeutics like doxorubicin in certain cell lines, highlighting its potential as a lead compound for further development .
- Antimalarial Screening : A phenotypic screening identified a series of tetrazoles with fast-kill kinetics against P. falciparum. Compounds similar to this compound were noted for their low resistance development, making them candidates for further optimization in malaria treatment strategies .
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-[4-(trifluoromethyl)phenyl]tetrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N5O2/c1-10(26)11-3-2-4-13(9-11)21-16(27)15-22-24-25(23-15)14-7-5-12(6-8-14)17(18,19)20/h2-9H,1H3,(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNLVJFXBXFWBLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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